Ripazepam

Catalog No.
S541455
CAS No.
26308-28-1
M.F
C15H16N4O
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ripazepam

CAS Number

26308-28-1

Product Name

Ripazepam

IUPAC Name

1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,5-e][1,4]diazepin-5-one

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C15H16N4O/c1-3-19-15-13(10(2)18-19)17-12(20)9-16-14(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,20)

InChI Key

YFHYNLHGFKXAIQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ripazepam; CCRIS 552; CI-683; Cl-68; BRN 0819726; Pyrazapon.

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3

The exact mass of the compound Ripazepam is 268.1324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. It belongs to the ontological category of benzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ripazepam (CI-683), a pyrazolodiazepinone derivative with the molecular formula C15H16N4O, is an achiral positive allosteric modulator of the GABA-A receptor [1]. Synthesized via the condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone and glycine ethyl ester hydrochloride, the crude intermediate is efficiently purified through toluene recrystallization [2]. Unlike classical 1,4-benzodiazepines, Ripazepam is highly valued in neuropharmacological research for its ability to induce significant anxiolytic effects without the concomitant sedative or motor-depressant properties typical of the class . For procurement, its achiral structure, stability in DMSO, and well-defined synthesis route make it a highly reproducible reference standard for differentiating receptor subtype selectivity in drug discovery workflows [1].

Substituting Ripazepam with classical benzodiazepines like diazepam or closely related pyrazolodiazepines like zolazepam fundamentally compromises experimental integrity. Diazepam exhibits overlapping anxiolytic and sedative dose-response curves, which confounds behavioral assays requiring strict motor preservation [1]. Conversely, zolazepam is a potent veterinary anesthetic, making it entirely unsuitable for isolated anxiolytic modeling[2]. Furthermore, substituting Ripazepam with chiral benzodiazepines (e.g., lorazepam) introduces manufacturing complexities, as enantiomeric impurities or the need for chiral resolution can degrade batch-to-batch reproducibility [1]. Ripazepam’s achiral nature and distinct non-sedating pharmacological profile provide a precise experimental baseline that cannot be replicated by generic in-class alternatives .

Complete Separation of Anxiolytic and Sedative Profiles

In comparative in vivo pharmacological models, Ripazepam demonstrates a highly separated dose-response profile, achieving robust anxiolytic efficacy without triggering the motor impairment associated with classical baselines . While diazepam exhibits overlapping anxiolytic and sedative ranges—often inducing ataxia at standard therapeutic doses—Ripazepam maintains a wide safety margin, leaving motor function intact [1].

Evidence DimensionSedative vs. Anxiolytic profile overlap
Target Compound DataDistinct separation (anxiolytic efficacy without sedation)
Comparator Or BaselineDiazepam (overlapping sedative/anxiolytic effects)
Quantified DifferenceElimination of motor-depressant side effects at therapeutic anxiolytic doses.
ConditionsIn vivo behavioral models (e.g., elevated plus maze, open field)

Essential for neuropharmacological assays where motor impairment or sedation would confound the measurement of genuine anxiolytic efficacy.

Achiral Structure Eliminates Enantiomeric Resolution Bottlenecks

Unlike many complex CNS-active compounds and chiral benzodiazepines (such as lorazepam or oxazepam) that require strict stereochemical control and expensive chiral chromatography, Ripazepam is completely achiral (0 stereocenters)[1]. Its synthesis yields a product that can be straightforwardly purified via toluene recrystallization, bypassing chiral resolution steps entirely and preventing yield losses associated with enantiomeric separation [2].

Evidence DimensionChiral resolution requirement
Target Compound Data0 stereocenters (achiral); no resolution required
Comparator Or BaselineChiral benzodiazepines (e.g., lorazepam) requiring enantiomeric separation
Quantified Difference100% elimination of chiral chromatography steps and associated yield losses.
ConditionsIndustrial synthesis and purification scale-up

Simplifies procurement and manufacturing by guaranteeing batch-to-batch structural consistency without the premium cost of enantiomerically pure synthesis.

Streamlined Two-Step Synthesis and Toluene Purification

The production of Ripazepam utilizes a highly efficient condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride in a piperidine/pyridine solvent system [1]. Compared to the complex multi-step ring closures required for traditional 1,4-benzodiazepines, this intermediate is rapidly converted using ammonium hydroxide and directly recrystallized from toluene, ensuring high-purity recovery with minimal byproduct formation [1].

Evidence DimensionSynthesis and purification complexity
Target Compound DataDirect condensation followed by single-solvent (toluene) recrystallization
Comparator Or BaselineTraditional 1,4-benzodiazepines requiring multi-step ring closures and complex chromatography
Quantified DifferenceReduction of purification steps to a single toluene recrystallization phase.
ConditionsLaboratory-scale and industrial chemical synthesis

Reduces processing time and solvent waste, making it a highly cost-effective and process-friendly scaffold for medicinal chemistry.

Reference Standard for Non-Sedating Anxiolytic Drug Discovery

Due to its distinct separation of anxiolytic and sedative effects, Ripazepam is an ideal reference compound for screening novel positive allosteric modulators aimed at achieving anxiolysis without motor impairment. It serves as a superior baseline compared to diazepam in elevated plus maze and open field tests[1].

Scalable Pyrazolodiazepine Scaffold Development

Because Ripazepam is achiral and synthesized via a straightforward condensation and toluene recrystallization process, it provides a highly reproducible, cost-effective scaffold for medicinal chemistry programs seeking to derivatize the pyrazolodiazepine core without the complications of chiral inversion [2].

Differentiating Sedative vs. Anxiolytic Receptor Binding Kinetics

In competitive binding assays, Ripazepam can be utilized alongside zolazepam and classical benzodiazepines to map the specific amino acid residues and GABA-A subunit interfaces responsible for separating sedative side effects from primary anxiolytic efficacy[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.13241115 Da

Monoisotopic Mass

268.13241115 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

92000WH9C9

Other CAS

26308-28-1

Wikipedia

Ripazepam

Dates

Last modified: 02-18-2024
1: Battershill JM, Fielder RJ. Mouse-specific carcinogens: an assessment of hazard and significance for validation of short-term carcinogenicity bioassays in transgenic mice. Hum Exp Toxicol. 1998 Apr;17(4):193-205. Review. PubMed PMID: 9617631.
2: Ripazepam. IARC Monogr Eval Carcinog Risks Hum. 1996;66:157-60. Review. PubMed PMID: 9097123.
3: Baraldi PG, Manfredini S, Periotto V, Simoni D, Guarneri M, Borea PA. Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e] [1,4]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex. J Med Chem. 1985 May;28(5):683-5. PubMed PMID: 2985787.
4: Fitzgerald JE, de la Iglesia FA, McGuire EJ. Carcinogenicity studies in rodents and ripazepam, a minor tranquilizing agent. Fundam Appl Toxicol. 1984 Apr;4(2 Pt 1):178-90. PubMed PMID: 6724192.
5: Sanger DJ, Blackman DE. Effects of diazepam and ripazepam on two measures of adjunctive drinking in rats. Pharmacol Biochem Behav. 1976 Aug;5(2):139-42. PubMed PMID: 996049.
6: Sanger DJ, Blackman DE. Effects of chlordiazepoxide, ripazepam and d-amphetamine on conditioned acceleration of timing behaviour in rats. Psychopharmacology (Berl). 1976 Jul 28;48(2):209-15. PubMed PMID: 12524.
7: Schneyer JJ, Goodman LI, Borgen LA. Ripazepam (CI-683): double-blind comparison with placebo in anxious patients. J Clin Pharmacol. 1976 Jul;16(7):377-83. PubMed PMID: 780378.

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